REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5]([C:8]([CH3:10])=O)([CH3:7])=O>>[CH3:7][C:5]12[NH:4][CH2:1][CH2:2][NH:3][C:8]1([CH3:10])[NH:3][CH2:2][CH2:1][NH:4]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compound was prepared in 37% yield
|
Name
|
|
Type
|
|
Smiles
|
CC12C(NCCN1)(NCCN2)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |